molecular formula C17H15N B13711046 2-(4'-Methyl-4-biphenylyl)pyrrole

2-(4'-Methyl-4-biphenylyl)pyrrole

Cat. No.: B13711046
M. Wt: 233.31 g/mol
InChI Key: IDMCFNMXZULHIN-UHFFFAOYSA-N
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Description

2-(4’-Methyl-4-biphenylyl)pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a biphenyl group that has a methyl substituent at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Methyl-4-biphenylyl)pyrrole can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 4-methylbiphenyl is coupled with a halogenated pyrrole under palladium catalysis . The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like toluene or ethanol at elevated temperatures.

Another method involves the Paal-Knorr synthesis, where a diketone precursor is cyclized in the presence of an amine to form the pyrrole ring . This method is advantageous due to its simplicity and the mild reaction conditions required.

Industrial Production Methods

Industrial production of 2-(4’-Methyl-4-biphenylyl)pyrrole may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and green solvents can also be implemented to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Methyl-4-biphenylyl)pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxyls.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any unsaturated bonds present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of carbonyl or carboxyl derivatives.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Halogenated or alkylated pyrrole derivatives.

Mechanism of Action

The mechanism of action of 2-(4’-Methyl-4-biphenylyl)pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4’-Methyl-4-biphenylyl)pyrrole is unique due to the presence of the biphenyl group, which imparts additional steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable scaffold in the design of new materials and drugs .

Properties

Molecular Formula

C17H15N

Molecular Weight

233.31 g/mol

IUPAC Name

2-[4-(4-methylphenyl)phenyl]-1H-pyrrole

InChI

InChI=1S/C17H15N/c1-13-4-6-14(7-5-13)15-8-10-16(11-9-15)17-3-2-12-18-17/h2-12,18H,1H3

InChI Key

IDMCFNMXZULHIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CN3

Origin of Product

United States

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